(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of an imino group, a propyl substituent, and an acetic acid moiety attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with propionaldehyde under acidic conditions to form the intermediate 2-propylbenzimidazole. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form the corresponding oxo derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid, bromine, or sulfuric acid.
Major Products
Oxidation: The major product is the oxo derivative of the compound.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the specific electrophilic reagent used, resulting in nitrated, halogenated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound has applications as a corrosion inhibitor and as a dye for textile industries.
Mechanism of Action
The mechanism of action of (2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: This compound has a similar structure but with an ethyl group instead of a propyl group.
(2-Imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide: This is a hydrobromide salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the acetic acid moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-imino-3-propylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H15N3O2/c1-2-7-14-9-5-3-4-6-10(9)15(12(14)13)8-11(16)17/h3-6,13H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
KDYGYWQAKAIKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)O |
Origin of Product |
United States |
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